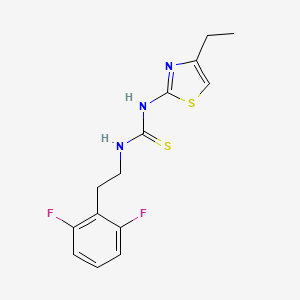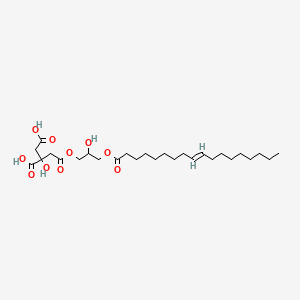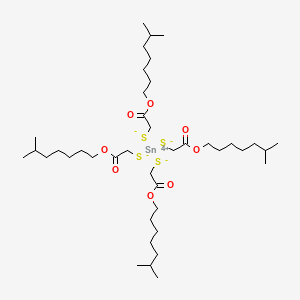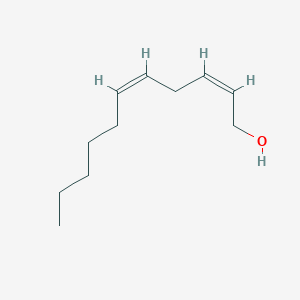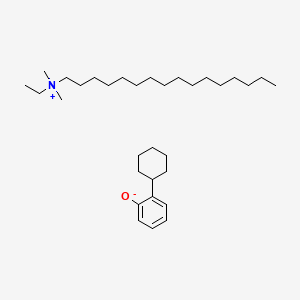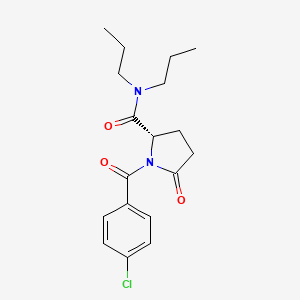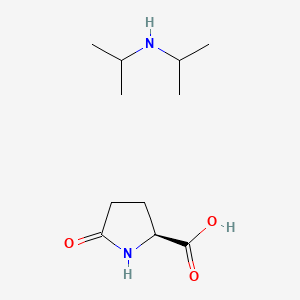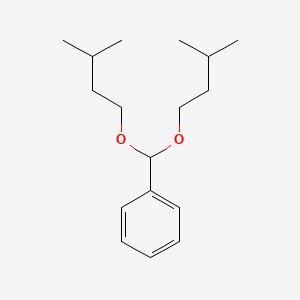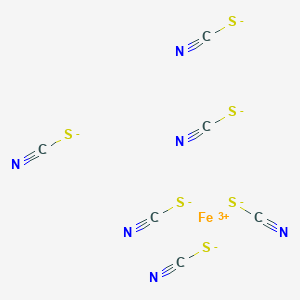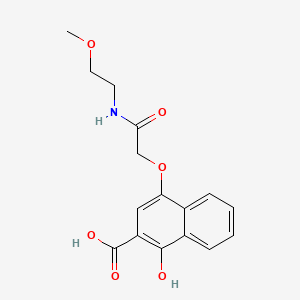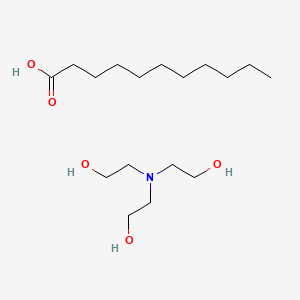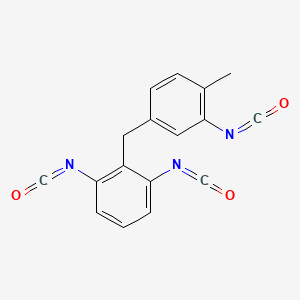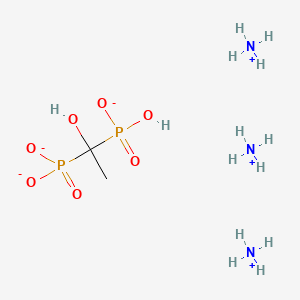
Triammonium hydrogen (1-hydroxyethylidene)bisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triammonium hydrogen (1-hydroxyethylidene)bisphosphonate is a chemical compound with the molecular formula C2H17N3O7P2. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its ability to inhibit the formation of calcium phosphate crystals, making it valuable in water treatment and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triammonium hydrogen (1-hydroxyethylidene)bisphosphonate can be synthesized through the reaction of 1-hydroxyethylidene-1,1-diphosphonic acid with ammonia. The reaction typically occurs in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired triammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and maintained at optimal conditions for the reaction to proceed efficiently. The product is then purified through filtration and crystallization processes to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Triammonium hydrogen (1-hydroxyethylidene)bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various phosphonate derivatives, while substitution reactions can yield different substituted phosphonates.
Scientific Research Applications
Triammonium hydrogen (1-hydroxyethylidene)bisphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent and in the synthesis of other phosphonate compounds.
Biology: The compound is studied for its potential role in inhibiting the formation of calcium phosphate crystals in biological systems.
Medicine: It is investigated for its potential use in treating conditions related to abnormal calcium phosphate deposition, such as certain types of kidney stones.
Industry: The compound is used in water treatment processes to prevent the formation of scale and corrosion in pipes and equipment.
Mechanism of Action
The mechanism of action of triammonium hydrogen (1-hydroxyethylidene)bisphosphonate involves its ability to bind to calcium ions and inhibit the formation of calcium phosphate crystals. This binding prevents the crystals from growing and aggregating, thereby reducing the risk of scale formation and other related issues. The molecular targets of this compound include calcium ions and phosphate ions, and the pathways involved are related to the inhibition of crystal nucleation and growth.
Comparison with Similar Compounds
Similar Compounds
- Tripotassium hydrogen (1-hydroxyethylidene)bisphosphonate
- Sodium hydrogen (1-hydroxyethylidene)bisphosphonate
- Calcium hydrogen (1-hydroxyethylidene)bisphosphonate
Uniqueness
Triammonium hydrogen (1-hydroxyethylidene)bisphosphonate is unique due to its specific ammonium salt form, which provides distinct solubility and reactivity properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications where specific solubility and reactivity characteristics are required.
Properties
CAS No. |
2809-20-3 |
|---|---|
Molecular Formula |
C2H17N3O7P2 |
Molecular Weight |
257.12 g/mol |
IUPAC Name |
triazanium;hydroxy-(1-hydroxy-1-phosphonatoethyl)phosphinate |
InChI |
InChI=1S/C2H8O7P2.3H3N/c1-2(3,10(4,5)6)11(7,8)9;;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);3*1H3 |
InChI Key |
CRULDAFTNSZRBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


